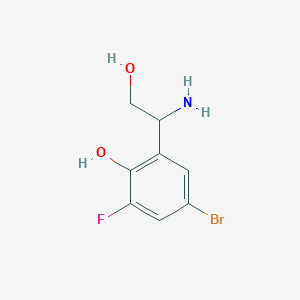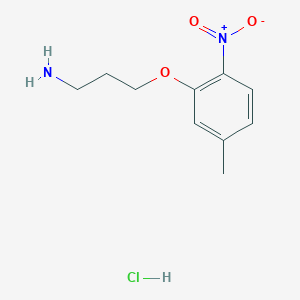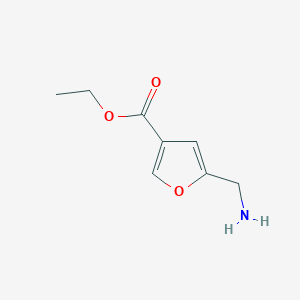
2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol is a synthetic organic compound that features a phenol group substituted with amino, hydroxyethyl, bromo, and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol typically involves multi-step organic reactions One common method starts with the halogenation of a phenol derivative to introduce the bromine and fluorine atomsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other halogenated phenols and amino alcohols, such as:
- 2-(1-Amino-2-hydroxyethyl)-4-chloro-6-fluorophenol
- 2-(1-Amino-2-hydroxyethyl)-4-bromo-6-chlorophenol
- 2-(1-Amino-2-hydroxyethyl)-4-iodo-6-fluorophenol .
Uniqueness
What sets 2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol apart is the specific combination of substituents on the phenol ring. The presence of both bromine and fluorine atoms, along with the amino and hydroxyethyl groups, imparts unique chemical and physical properties. These properties can be exploited for specific applications in research and industry, making this compound a valuable addition to the toolkit of chemists and material scientists .
Eigenschaften
Molekularformel |
C8H9BrFNO2 |
|---|---|
Molekulargewicht |
250.06 g/mol |
IUPAC-Name |
2-(1-amino-2-hydroxyethyl)-4-bromo-6-fluorophenol |
InChI |
InChI=1S/C8H9BrFNO2/c9-4-1-5(7(11)3-12)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2 |
InChI-Schlüssel |
KYPRMAGOMIUHBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(CO)N)O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)


![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)
![4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13551484.png)
![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)


![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)

![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)
